7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
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Overview
Description
7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine core, which is a significant structure in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization. One common approach is the reaction of a chlorophenylmethyl derivative with a sulfanyl compound under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act through the HSP90 and TRAP1 mediated signaling pathways, which are crucial in regulating cellular stress responses and apoptosis . The compound’s structure allows it to bind to these proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- **7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and sulfanyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H16Cl2N4O2S |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H16Cl2N4O2S/c1-25-17-16(18(27)24-19(25)28)26(10-13-4-2-3-5-15(13)22)20(23-17)29-11-12-6-8-14(21)9-7-12/h2-9H,10-11H2,1H3,(H,24,27,28) |
InChI Key |
JQMLQKKRAWSJLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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